molecular formula C24H30Cl2N2O3 B6525382 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride CAS No. 1177816-69-1

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride

Cat. No. B6525382
CAS RN: 1177816-69-1
M. Wt: 465.4 g/mol
InChI Key: BAZFNFXMLSIFFO-UHFFFAOYSA-N
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Description

The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .


Molecular Structure Analysis

The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10). In the crystal, molecules are linked by weak C—H S hydrogen bonds and C—H interactions, forming layers parallel to the bc plane .


Chemical Reactions Analysis

The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Mechanism of Action

The compound acts as a ligand for Alpha1-Adrenergic Receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized .

Future Directions

The compound has shown promising results in in silico and in vitro studies, exhibiting an acceptable pharmacokinetic profile . This suggests potential for further investigation as a therapeutic agent, particularly in the treatment of conditions related to alpha1-adrenergic receptors .

properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZFNFXMLSIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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